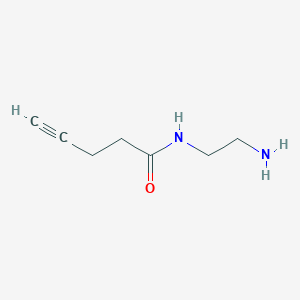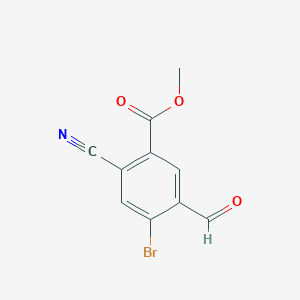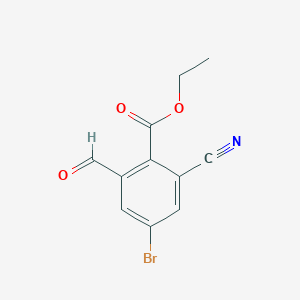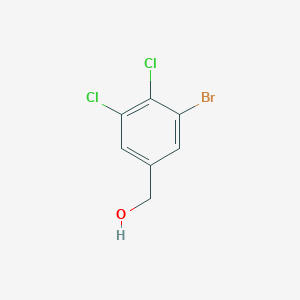
3-Bromo-4,5-dichlorobenzyl alcohol
Overview
Description
3-Bromo-4,5-dichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5BrCl2O . It has a molecular weight of 255.92 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-dichlorobenzyl alcohol consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and chlorine substituents, and a hydroxyl group attached to the benzyl group .Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-4,5-dichlorobenzyl alcohol is predicted to be 336.6±37.0 °C, and its density is predicted to be 1.785±0.06 g/cm3 . Its pKa is predicted to be 13.60±0.10 .Scientific Research Applications
Enzymatic Reaction Studies
3-Bromo-4,5-dichlorobenzyl alcohol has been utilized in enzymatic reaction studies. Specifically, its analogs, such as halogenated pyridine derivatives, have been shown to act as hydrogen acceptors in enzymatic reactions involving alcohol substrates. These compounds have also been used as competitive inhibitors in various enzymatic processes, demonstrating their potential in biochemical research (Abdallah, Biellmann, Samama, & Wrixon, 1976).
Chromatographic Applications
The compound has found application in chromatography. A derivative, 3-bromo-4-(4-methylbenzyloxy)azobenzene, has been used as a stationary phase in packed columns for chromatographic separations. Its characteristics like column efficiency, polarity, and retention factors for various substances, including alcohols, esters, and hydrocarbons, have been studied, highlighting its versatility in separation techniques (Baniceru, Radu, & Pătroescu, 1995).
Synthesis of Bioactive Compounds
Research has also explored its role in the synthesis of bioactive compounds. For example, derivatives of 3-bromo-4,5-dichlorobenzyl alcohol have been used in the preparation of acyclic pyridine C-nucleosides. These compounds were evaluated against various tumor-cell lines and viruses, although no significant biological activity was observed (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Organic Synthesis Applications
In organic synthesis, 3-bromo-4,5-dichlorobenzyl alcohol and its derivatives have been utilized in various reactions. For instance, its derivatives have been employed in intramolecular coupling reactions and cyclization processes, demonstrating their utility in the synthesis of complex organic structures (Fang & Li, 2007).
Use in Protecting Group Strategies
The compound has been used in developing novel protecting group strategies in synthetic chemistry. New alcohol protecting groups based on its structure have been introduced, which can be removed under specific conditions, showcasing its potential in facilitating complex synthetic routes (Curran & Yu, 1992).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-4,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZFUDOFWWERED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284093 | |
| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dichlorobenzyl alcohol | |
CAS RN |
1805023-61-3 | |
| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-bromo-4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1412493.png)
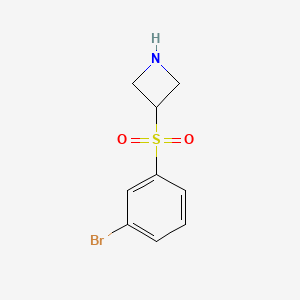


![(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1412500.png)

